molecular formula C18H17ClN2O3S B2904550 N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 2034316-36-2

N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride

Cat. No.: B2904550
CAS No.: 2034316-36-2
M. Wt: 376.86
InChI Key: PXJHGGAHTIZIAC-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a thiazole-derived compound with a benzodioxol moiety and a 3-methoxyphenylmethyl substituent. The benzodioxol group (1,3-benzodioxole) is known for its electron-rich aromatic system, which enhances metabolic stability and binding affinity in medicinal chemistry applications . The thiazole core is a privileged scaffold in drug discovery due to its versatility in interacting with biological targets, such as enzymes and receptors. The hydrochloride salt form improves solubility, a critical factor for bioavailability in pharmacological contexts.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S.ClH/c1-21-15-4-2-3-12(8-15)7-14-10-24-18(20-14)19-13-5-6-16-17(9-13)23-11-22-16;/h2-6,8-10H,7,11H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJHGGAHTIZIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CC4=C(C=C3)OCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group and the thiazole ring. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially converting it to a thiazolidine ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Thiazol-2-Amine Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Features Reference
Target Compound 2H-1,3-Benzodioxol-5-yl; 3-methoxyphenylmethyl Not provided Not reported Hydrochloride salt; benzodioxol motif -
SSR125543A () 2-Chloro-4-methoxy-5-methylphenyl; cyclopropyl-fluoro-methylphenyl; propynyl 483.042 Not reported CRF1 receptor antagonist
3g () 1,2-Dihydroacenaphthylen-5-yl; benzoic acid Not provided 323.1–325.6 High melting point; polar substituent
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () 5-Chlorothiazol-2-yl; 2,4-difluorobenzamide Not provided Not reported PFOR enzyme inhibitor; hydrogen bonding

Key Observations :

  • Benzodioxol vs. Benzothiazole : The benzodioxol group in the target compound may confer greater metabolic stability compared to benzothiazole derivatives (e.g., ), which are prone to oxidative degradation .
  • Substituent Effects : The 3-methoxyphenylmethyl group introduces steric bulk and lipophilicity, contrasting with the polar benzoic acid substituent in compound 3g (), which elevates melting points due to hydrogen bonding .
  • Salt Forms : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to free-base analogs like SSR125543A .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for various pharmacological properties. Its structural formula can be represented as follows:

  • Molecular Formula : C17H18N2O3S·HCl
  • Molecular Weight : 354.86 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2H-1,3-benzodioxole with substituted thiazole derivatives. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
Huh7 (hepatocellular carcinoma)<10
Caco2 (colorectal adenocarcinoma)<10
MDA-MB 231 (breast carcinoma)<10

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Thiazoles have also been investigated for their antimicrobial properties. In vitro studies have demonstrated that related compounds exhibit activity against various pathogens:

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansWeak

This antimicrobial activity is often attributed to the ability of thiazole derivatives to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

  • Inhibition of Kinases : Thiazole derivatives can inhibit specific kinases involved in cell signaling pathways.
  • DNA Interaction : Some compounds may intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

Several case studies have documented the therapeutic potential of thiazole derivatives similar to this compound:

  • Case Study 1 : A study involving a related thiazole derivative demonstrated significant tumor regression in murine models of breast cancer when administered at doses corresponding to IC50 values observed in vitro.
  • Case Study 2 : Another investigation reported that a thiazole compound improved survival rates in mice infected with multidrug-resistant bacterial strains.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves coupling a thiazol-2-amine precursor with functionalized aromatic groups. Key steps include:

  • Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., dioxane, triethylamine) .
  • Substituent Introduction : Alkylation or arylation at the 4-position of the thiazole using a 3-methoxyphenylmethyl group via nucleophilic substitution or Friedel-Crafts reactions .
  • Salt Formation : Reaction with hydrochloric acid to improve solubility and stability .
    Optimization Tip: Use polar aprotic solvents (DMF, acetonitrile) and catalytic bases (e.g., pyridine) to enhance reaction efficiency .

Q. What spectroscopic and crystallographic methods confirm its structure?

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions) and molecular packing using SHELX software .
  • NMR/IR Spectroscopy : Confirm the presence of the methoxy group (δ 3.8–4.0 ppm in 1^1H NMR; ~1250 cm1^{-1} in IR) and benzodioxol moiety (aromatic protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+^+ peaks) .

Q. What are the primary biological targets and assay systems?

Related compounds target kinases (e.g., c-Src, Abl) and neuroendocrine receptors (e.g., CRF1). Assays include:

  • Kinase Inhibition : Fluorescence polarization assays with recombinant enzymes (IC50_{50} determination) .
  • Receptor Binding : Radioligand displacement in cell membranes (e.g., CRF1 in rat brain homogenates) .
  • In Vitro Efficacy : cAMP or ACTH secretion assays in Y79 or AtT-20 cells .

Advanced Research Questions

Q. How does the 3-methoxyphenylmethyl group influence pharmacokinetics?

The substituent enhances lipophilicity, improving blood-brain barrier penetration. Comparative data from analogues:

CompoundLogPt1/2_{1/2} (h)Oral Bioavailability (%)
AZD0530 3.240>80
SSR125543A 3.86.5 (ID50_{50})60–70
Methodological Insight: Use logP calculations (e.g., XLogP3) and in situ perfusion models to predict absorption .

Q. How to resolve in vitro vs. in vivo efficacy discrepancies?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma exposure (AUC) with target engagement .
  • Metabolite Screening : Identify active metabolites via LC-MS/MS in hepatic microsomes .
  • Dose Optimization : Conduct staggered dosing in xenograft models to maintain target inhibition .

Q. What in vivo models evaluate therapeutic potential in stress disorders?

  • Rodent Stress Models : Restraint-induced ACTH elevation (ID50_{50} = 5 mg/kg p.o.) .
  • Behavioral Assays : Forced swimming (antidepressant-like effects) and social defeat paradigms .
  • Neurochemical Monitoring : Microdialysis for cortical norepinephrine release post-tail pinch .

Q. How to optimize thiazole core synthesis for higher yields?

  • Solvent Selection : Use 1,4-dioxane or DMF to stabilize intermediates .
  • Catalysis : Add triethylamine to scavenge HCl during chloroacetyl chloride coupling .
  • Purification : Recrystallize from ethanol-DMF mixtures (yield improvement: 60% → 85%) .

Q. How do structural modifications affect target selectivity?

  • 4-Position Substitutions : Bulky groups (e.g., cyclopropyl) reduce off-target kinase binding (e.g., EGFR, VEGFR) .
  • Electron-Withdrawing Groups : Fluorine at the benzodioxol ring enhances CRF1 affinity (Ki_i < 1 nM) .
    Screening Strategy: Use kinase profiling panels (e.g., Eurofins) and molecular docking (AutoDock Vina) .

Q. Notes for Methodological Rigor

  • Data Contradictions : Cross-validate enzyme inhibition (IC50_{50}) with cellular assays (EC50_{50}) to exclude assay-specific artifacts .
  • Crystallography : Refine hydrogen positions via riding models (SHELXL) to resolve ambiguous electron density .
  • In Vivo Translation : Monitor unbound plasma concentrations to account for protein binding disparities .

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